molecular formula C10H15LiSi B14682241 Lithium phenyl(trimethylsilyl)methanide CAS No. 37820-39-6

Lithium phenyl(trimethylsilyl)methanide

Cat. No.: B14682241
CAS No.: 37820-39-6
M. Wt: 170.3 g/mol
InChI Key: VTMGQJAYJXXGCT-UHFFFAOYSA-N
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Description

Lithium phenyl(trimethylsilyl)methanide is an organolithium compound that plays a significant role in organometallic chemistry. It is characterized by the presence of a lithium atom bonded to a phenyl group and a trimethylsilyl-substituted methanide group. This compound is known for its high reactivity and is widely used as a reagent in various organic synthesis reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: Lithium phenyl(trimethylsilyl)methanide can be synthesized through several methods. One common approach involves the reaction of phenyl(trimethylsilyl)methane with an organolithium reagent such as butyllithium. The reaction typically takes place in an inert solvent like tetrahydrofuran (THF) at low temperatures to prevent decomposition .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated systems and continuous flow reactors can enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: Lithium phenyl(trimethylsilyl)methanide undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Alcohols: From nucleophilic addition to carbonyl compounds.

    Substituted Organics: From substitution reactions with alkyl halides.

    Lithium Salts: From deprotonation reactions.

Scientific Research Applications

Lithium phenyl(trimethylsilyl)methanide has diverse applications in scientific research:

Mechanism of Action

The compound exerts its effects primarily through its strong nucleophilic and basic properties. It can donate electrons to electrophilic centers, facilitating various chemical transformations. The lithium atom plays a crucial role in stabilizing the negative charge on the carbon atom, enhancing its reactivity. Key molecular targets include carbonyl compounds, alkyl halides, and weak acids .

Comparison with Similar Compounds

  • Lithium bis(trimethylsilyl)methanide
  • Lithium phenylmethanide
  • Lithium trimethylsilylmethanide

Comparison: Lithium phenyl(trimethylsilyl)methanide is unique due to the presence of both a phenyl group and a trimethylsilyl group, which confer distinct reactivity and stability. Compared to lithium bis(trimethylsilyl)methanide, it has enhanced nucleophilicity due to the phenyl group. It also exhibits different solubility and aggregation properties compared to lithium phenylmethanide and lithium trimethylsilylmethanide .

Properties

CAS No.

37820-39-6

Molecular Formula

C10H15LiSi

Molecular Weight

170.3 g/mol

IUPAC Name

lithium;trimethyl(phenylmethyl)silane

InChI

InChI=1S/C10H15Si.Li/c1-11(2,3)9-10-7-5-4-6-8-10;/h4-9H,1-3H3;/q-1;+1

InChI Key

VTMGQJAYJXXGCT-UHFFFAOYSA-N

Canonical SMILES

[Li+].C[Si](C)(C)[CH-]C1=CC=CC=C1

Origin of Product

United States

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